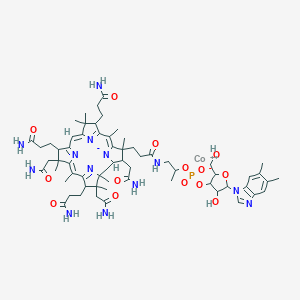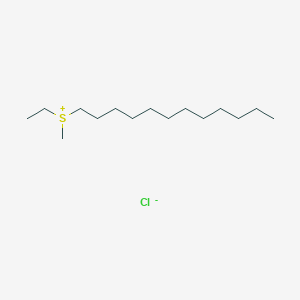
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as EIMPB, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated. In
Wissenschaftliche Forschungsanwendungen
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the areas of interest is its use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit CA IX over other carbonic anhydrase isoforms, making it a potential therapeutic agent for cancer treatment. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for imaging of hypoxic cells, which are associated with various pathological conditions.
Wirkmechanismus
The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its binding to the active site of carbonic anhydrase IX, which inhibits the catalytic activity of the enzyme. The sulfonamide group of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide forms a strong hydrogen bond with the zinc ion at the active site of CA IX, which is essential for the catalytic activity of the enzyme. This binding prevents the binding of water molecules to the zinc ion, which is required for the catalytic activity of the enzyme.
Biochemische Und Physiologische Effekte
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit carbonic anhydrase IX over other carbonic anhydrase isoforms, which makes it a potential therapeutic agent for cancer treatment. The inhibition of CA IX reduces the acidification of the tumor microenvironment, which can lead to a reduction in tumor growth and metastasis. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to selectively label hypoxic cells, which are associated with various pathological conditions. This labeling can be used for imaging of hypoxic cells, which can aid in the diagnosis and treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its selectivity for carbonic anhydrase IX over other carbonic anhydrase isoforms. This selectivity makes it a valuable tool for studying the role of CA IX in various biological processes. However, one of the limitations of using 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
Future research on 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can focus on the development of more efficient synthesis methods that can improve the yield and purity of the compound. Further studies can also investigate the potential use of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide as a therapeutic agent for cancer treatment and as a fluorescent probe for imaging of hypoxic cells. Other areas of interest can include the investigation of the biochemical and physiological effects of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide on different biological processes and the development of more soluble derivatives of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide for use in lab experiments.
Synthesemethoden
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with 3-methyl-2-pyridinamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. Other methods involve the use of different starting materials and reagents, but the general process involves the formation of the sulfonamide bond between the benzenesulfonyl chloride and the amine group of the pyridine ring.
Eigenschaften
Produktname |
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C18H24N2O3S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-6-23-16-10-14(5)15(12(2)3)11-17(16)24(21,22)20-18-13(4)8-7-9-19-18/h7-12H,6H2,1-5H3,(H,19,20) |
InChI-Schlüssel |
KSOJUYLDFPFUFR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)


![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)



